Apometzgerin
Description
Systematic Nomenclature and Synonyms
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols, providing a standardized framework for identifying this compound across scientific literature and databases. The official International Union of Pure and Applied Chemistry name for this compound is 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)chromen-4-one, which precisely describes the structural arrangement of functional groups within the molecule. This systematic designation clearly indicates the positions of hydroxyl groups at positions 5 and 7 of the chromene ring system, as well as the substitution pattern on the phenyl ring attached at position 2.
The compound is recognized by several alternative names and synonyms that reflect different aspects of its chemical structure and classification. Most notably, this compound is synonymously referred to as tricetin 3',4'-dimethyl ether, which emphasizes its derivation from the parent flavonoid tricetin through methylation of specific hydroxyl groups. This nomenclature is particularly useful for understanding the biosynthetic relationships between this compound and related flavonoid compounds. Additional systematic names include 4H-1-benzopyran-4-one, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-, which provides an alternative description of the core benzopyran structure that forms the backbone of this flavonoid molecule.
The Chemical Abstracts Service registry number for this compound is 76900-87-3, providing a unique numerical identifier that facilitates database searches and chemical literature reviews. Furthermore, the compound is catalogued in various chemical databases with specific identifiers, including Chemical Entities of Biological Interest identifier 185408, which classifies it within the broader category of flavonoids and ethers. These multiple naming conventions and identifiers ensure accurate identification and cross-referencing of this compound across different scientific databases and research publications.
Molecular Formula and Weight
The molecular composition of this compound is defined by the molecular formula C₁₇H₁₄O₇, which indicates the presence of seventeen carbon atoms, fourteen hydrogen atoms, and seven oxygen atoms within a single molecule. This molecular formula reflects the compound's classification as a flavonoid and specifically identifies it as a dimethoxyflavone derivative. The arrangement of these atoms creates a complex three-dimensional structure that exhibits specific chemical and physical properties characteristic of flavonoid compounds.
The molecular weight of this compound is precisely determined to be 330.29 grams per mole using standard computational methods, providing essential information for quantitative analytical applications. This molecular weight value is consistent across multiple database sources and represents the sum of atomic weights for all constituent atoms within the molecule. For high-precision analytical applications, the exact mass is reported as 330.073955 daltons, which accounts for the precise isotopic composition of the constituent elements. This exact mass determination is particularly important for mass spectrometry applications and accurate compound identification in complex mixtures.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₇H₁₄O₇ | - |
| Molecular Weight | 330.29 | g/mol |
| Exact Mass | 330.073955 | daltons |
| Heavy Atoms | 24 | count |
| Aromatic Rings | 3 | count |
| Rotatable Bonds | 3 | count |
The molecular composition analysis reveals important structural features that influence the compound's chemical behavior and biological activity. The presence of seven oxygen atoms distributed among hydroxyl and methoxy functional groups contributes to the compound's polarity and potential for hydrogen bonding interactions. The relatively high oxygen content compared to carbon and hydrogen atoms is characteristic of flavonoid compounds and influences solubility properties, stability, and reactivity patterns.
Canonical SMILES and InChI Representations
The canonical Simplified Molecular Input Line Entry System representation for this compound provides a standardized text-based description of its molecular structure that can be interpreted by chemical software and databases. The canonical Simplified Molecular Input Line Entry System notation for this compound is COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O, which encodes the complete structural information including connectivity, stereochemistry, and functional group positions. This linear notation system allows for efficient storage and retrieval of structural information in chemical databases and facilitates automated structure-based searches and analyses.
The International Chemical Identifier representation offers an alternative standardized format for describing the molecular structure of this compound. The complete International Chemical Identifier string is InChI=1S/C17H14O7/c1-22-15-4-8(3-12(21)17(15)23-2)13-7-11(20)16-10(19)5-9(18)6-14(16)24-13/h3-7,18-19,21H,1-2H3, which provides detailed information about atomic connectivity, hydrogen placement, and functional group arrangements. This representation is particularly valuable for computational chemistry applications and automated structure comparison algorithms.
The International Chemical Identifier Key serves as a compressed version of the full International Chemical Identifier string, providing a fixed-length identifier that maintains uniqueness while offering improved database performance. For this compound, the International Chemical Identifier Key is FVFZGRNGSUVGKQ-UHFFFAOYSA-N, which represents a hashed version of the complete structural information. This key format is especially useful for large-scale database operations and cross-platform chemical information exchange.
| Representation Type | Value |
|---|---|
| Canonical SMILES | COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
| InChI | InChI=1S/C17H14O7/c1-22-15-4-8(3-12(21)17(15)23-2)13-7-11(20)16-10(19)5-9(18)6-14(16)24-13/h3-7,18-19,21H,1-2H3 |
| InChI Key | FVFZGRNGSUVGKQ-UHFFFAOYSA-N |
These structural representations enable precise computational modeling and facilitate the prediction of chemical properties, reactivity patterns, and potential interactions with biological targets. The consistency of these representations across multiple database sources ensures reliable identification and characterization of this compound in various research contexts.
Crystallographic Data and X-ray Diffraction Analysis
X-ray diffraction analysis represents a fundamental technique for determining the precise three-dimensional structure of crystalline compounds, including flavonoids such as this compound. The principles underlying X-ray diffraction are based on the interaction between X-ray radiation and the periodic arrangement of atoms within crystalline materials, resulting in characteristic diffraction patterns that reveal detailed structural information. When X-rays encounter a crystal structure, they undergo scattering from the electrons surrounding atomic nuclei, and the regular spacing of atoms in the crystal lattice produces constructive and destructive interference patterns that can be analyzed to determine atomic positions and bond lengths.
The fundamental relationship governing X-ray diffraction phenomena is described by Bragg's law, which states that nλ = 2d sin θ, where n represents the diffraction order, λ is the X-ray wavelength, d is the spacing between crystallographic planes, and θ is the diffraction angle. This mathematical relationship allows for the precise determination of interatomic distances and unit cell parameters from experimental diffraction data. For flavonoid compounds like this compound, X-ray crystallographic analysis provides essential information about molecular conformation, intermolecular interactions, and crystal packing arrangements that influence physical and chemical properties.
Modern X-ray diffraction techniques employ sophisticated instrumentation and computational methods to extract detailed structural information from crystalline samples. Powder X-ray diffraction represents the most commonly used approach for polycrystalline materials, utilizing samples containing numerous randomly oriented crystallites that collectively produce comprehensive diffraction patterns. This technique is particularly valuable for compound identification, phase analysis, and quantitative determination of crystalline components in complex mixtures containing flavonoid compounds.
| Diffraction Parameter | Typical Range | Application |
|---|---|---|
| X-ray Wavelength | 0.5-2.5 Å | Structure determination |
| Diffraction Angle (2θ) | 5-70° | Phase identification |
| d-spacing | 1.0-20 Å | Lattice parameter calculation |
| Resolution | 0.8-2.0 Å | Atomic position refinement |
Advanced X-ray diffraction applications for flavonoid analysis include single-crystal diffraction studies that provide the highest level of structural detail, including precise atomic coordinates, bond lengths, and angular relationships. These measurements are essential for understanding the conformational preferences of this compound and related compounds, particularly regarding the relative orientations of the chromene ring system and substituted phenyl groups. The crystallographic data obtained from such studies contribute to the development of accurate molecular models for computational chemistry applications and structure-activity relationship investigations.
Contemporary X-ray diffraction instrumentation incorporates polycapillary optics and focusing systems that enhance analytical capabilities for small sample volumes and specialized applications. These technological advances enable detailed structural characterization of flavonoid compounds with improved sensitivity and spatial resolution, facilitating the analysis of this compound in various sample matrices and crystalline forms. The integration of automated data collection systems and sophisticated refinement algorithms ensures reliable and reproducible structural determinations that meet the standards required for publication in peer-reviewed scientific literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-15-4-8(3-12(21)17(15)23-2)13-7-11(20)16-10(19)5-9(18)6-14(16)24-13/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFZGRNGSUVGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227701 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76900-87-3 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076900873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apometzgerin involves several steps, starting from readily available precursors. One common method includes the condensation of 2,4,6-trihydroxyacetophenone with 3,4-dimethoxybenzaldehyde under basic conditions to form the chalcone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the aerial parts of Alibertia myrciifolia . The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Apometzgerin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Alkylated or acylated flavonoid derivatives.
Scientific Research Applications
Apometzgerin has several scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its potential cytotoxic effects against various cancer cell lines.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Apometzgerin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Cytotoxic Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Flavonoids
Apometzgerin belongs to a class of methylated flavones and shares structural homology with several compounds, including selgin , tricetin , luteolin , and chrysoeriol . Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound with Related Flavonoids
Structural Differentiation
- Methylation Patterns : this compound is distinguished by dual methylation at 3' and 4' positions , whereas selgin (tricetin 5'-methyl ether) and chrysoeriol (luteolin 3'-methyl ether) exhibit single methyl groups at distinct positions .
- Glycosylation : Unlike luteolin 7-O-glucuronide (a glucuronide derivative), this compound forms O-glucosides in mosses, which are rare in bryophytes .
Bioactivity Profile
This compound exhibits weaker α-glucosidase inhibitory activity compared to selgin and chrysoeriol (IC₅₀ >1000 μM vs. 42.19 μM and 74.06 μM, respectively) . This suggests that methylation position critically influences enzyme interaction.
Distribution and Stability
- Taxonomic Specificity: this compound is restricted to Rhizomnium and Metzgeria species, while tricetin and selgin occur more broadly in angiosperms and bryophytes .
- Chemical Stability : R. magnifolium populations in Switzerland and Finland show consistent this compound profiles, indicating environmental stability . However, R. pseudopunctatum data are insufficient to confirm this trend .
Q & A
Q. What are the standard methods for structural elucidation of Apometzgerin in natural product research?
To identify this compound (tricetin 3',4'-dimethylether-7-O-β-monoglucuronide), researchers employ a multi-technique approach:
- Thin-Layer Chromatography (TLC) : Used to monitor hydrolysis products and compare fluorescence changes under NH₃ vapor, indicating substituent patterns (e.g., 4'-hydroxyl group retention) .
- UV-Vis Spectroscopy : Band intensity shifts after NaOMe addition help confirm hydroxyl/methoxy group positioning on flavone rings .
- Mass Spectrometry (MS) : Molecular ions (e.g., m/z = 330 for the aglycone) and Retro-Diels-Alder (RDA) fragments validate ring substitution patterns .
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish OCH₃ groups (δ = 3.75–3.89 ppm for ¹H; δ = 56.3–60.2 ppm for ¹³C) and confirm glycosidic linkages via anomeric proton signals .
Q. Table 1: Key Spectral Data for this compound Characterization
| Technique | Critical Observations | Reference |
|---|---|---|
| TLC | Fluorescence stability under NH₃ | |
| UV (NaOMe) | Band (Bd) intensity reduction | |
| MS | m/z = 330 (aglycone), RDA fragments | |
| ¹H NMR | OCH₃ singlets at δ = 3.75, 3.89 ppm |
Advanced Research Question
Q. How can researchers resolve contradictions in NMR chemical shifts when differentiating this compound from structurally similar flavones (e.g., tricin derivatives)?
Contradictions arise when OCH₃ chemical shifts overlap with related compounds. To address this:
- Comparative NMR Analysis : Contrast δ values for OCH₃ groups—this compound’s C3'-OMe (δ = 56.3 ppm in ¹³C NMR) vs. tricin’s C3'-OMe (δ = 56.7 ppm)—to resolve ambiguities .
- Synthetic Derivatization : Partial methylation (e.g., CH₂N₂ treatment) followed by hydrolysis generates reference compounds (e.g., tricetin trimethylether) for co-chromatography and spectral matching .
- Multi-Technique Validation : Cross-validate using UV spectral shifts and enzymatic hydrolysis to confirm glycoside position and aglycone identity .
Basic Research Question
Q. What spectroscopic techniques confirm the glycosidic linkage in this compound derivatives?
- Acid/Enzymatic Hydrolysis : Liberates glucuronic acid, confirmed via TLC or HPLC, leaving the aglycone (this compound) for MS/NMR analysis .
- Anomeric Proton Signals : ¹H NMR detects β-configuration glucuronide linkages (e.g., δ = 5.0–5.5 ppm for anomeric protons) .
- ¹³C NMR : Glycosidic carbons (e.g., C-1 of glucuronic acid at δ = 100–105 ppm) confirm linkage positions .
Advanced Research Question
Q. How to design ecological studies investigating this compound’s distribution across bryophyte species?
- Sample Selection : Prioritize liverworts (e.g., Apometzgeria pubescens) and mosses (e.g., Rhizomnium spp.) based on prior isolation records . Use herbarium vouchers and field collections to ensure taxonomic accuracy.
- Experimental Workflow :
- Extraction : Use methanol/water gradients to isolate flavones.
- Screening : Employ TLC/UV to detect this compound in crude extracts.
- Quantification : Pair HPLC with diode-array detection for concentration analysis.
- Controls : Include tricin and selgin derivatives to rule out false positives .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data for this compound in pharmacological studies?
- Replication : Repeat assays under standardized conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .
- Meta-Analysis : Compare data across studies using systematic reviews, focusing on variables like purity (>95% via HPLC) and solvent effects .
- Mechanistic Studies : Use knock-out models (e.g., enzyme inhibitors) to verify target specificity and rule off-target interactions .
Methodological Guidance
Q. What steps are critical for synthesizing this compound derivatives with modified glycosylation patterns?
- Partial Methylation : Treat this compound with CH₂N₂ to generate methylated intermediates, followed by acid hydrolysis to isolate aglycones .
- Enzymatic Glucuronidation : Use UDP-glucuronosyltransferases to regioselectively attach glucuronic acid to hydroxyl groups .
- Validation : Confirm derivatives via ¹H NMR (anomeric protons) and MS/MS fragmentation patterns .
Literature Review Best Practices
Q. How to conduct a rigorous literature review on this compound’s biosynthetic pathways?
- Primary Sources : Prioritize journals like Phytochemistry for structural reports .
- Citation Tracking : Use tools like Scopus to identify foundational studies (e.g., Rüdiger et al.’s isolation from Rhizomnium) .
- Data Extraction : Tabulate synthesis protocols, spectral data, and ecological sources to identify knowledge gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
